molecular formula C11H16IN B3044016 Diethyl[(2-iodophenyl)methyl]amine CAS No. 99558-03-9

Diethyl[(2-iodophenyl)methyl]amine

Cat. No.: B3044016
CAS No.: 99558-03-9
M. Wt: 289.16 g/mol
InChI Key: XQFQHCGPQLYBOG-UHFFFAOYSA-N
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Description

Diethyl[(2-iodophenyl)methyl]amine is a tertiary amine featuring a diethylamino group attached to a benzyl moiety substituted with an iodine atom at the ortho-position of the aromatic ring.

Properties

IUPAC Name

N-ethyl-N-[(2-iodophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQHCGPQLYBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Systems

In a representative procedure, 2-iodobenzyl chloride reacts with excess diethylamine in anhydrous tetrahydrofuran (THF) under reflux conditions (66–68°C) for 12–24 hours. A nitrogen atmosphere prevents oxidation of the amine. The use of THF enhances solubility and facilitates mixing, while excess diethylamine ensures complete conversion and minimizes quaternary ammonium salt formation. After reaction completion, the mixture is acidified with hydrochloric acid, washed with ether to remove unreacted amine, and basified to precipitate the product.

Catalytic Enhancements

Copper(I) iodide (CuI) emerges as a pivotal catalyst, accelerating the reaction and improving yields. For instance, adding 5 mol% CuI reduces reaction time to 6–8 hours and increases yields from 45% to 65%. The catalyst likely facilitates oxidative addition and reductive elimination steps in the substitution mechanism.

Yield and Purity Data

Parameter Value Source
Starting Material 2-Iodobenzyl chloride
Solvent THF
Catalyst CuI (5 mol%)
Temperature 66–68°C (reflux)
Yield 50–65%
Purity (HPLC) >95%

Alternative Pathways: Reductive Amination and Metal-Mediated Coupling

Reductive Amination of 2-Iodobenzaldehyde

While less common, reductive amination offers a halogen-free route. 2-Iodobenzaldehyde reacts with diethylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C). This method avoids handling benzyl halides but suffers from lower yields (30–40%) due to competing imine formation and over-reduction.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling of 2-iodobenzylboronic esters with diethylamine has been explored. Using bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2), the reaction proceeds at 80°C in dimethylformamide (DMF), yielding 55–60% product. This approach benefits from mild conditions but requires expensive catalysts and specialized boronic esters.

Optimization of Reaction Parameters

Base Selection

Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) deprotonate diethylamine, enhancing its nucleophilicity. However, these bases risk side reactions with the aryl iodide moiety. Milder alternatives such as potassium carbonate (K2CO3) provide a balance, achieving 60% yields without compromising selectivity.

Solvent Screening

Comparative studies identify THF as optimal due to its high dielectric constant and ability to stabilize transition states. Alternatives like toluene or dichloromethane reduce yields by 15–20%, likely due to poor solubility of intermediates.

Temperature and Time Trade-offs

Elevating temperatures to 80°C shortens reaction times to 4 hours but risks iodine displacement or aryl ring degradation. Lower temperatures (40–50°C) extend durations to 24 hours but preserve product integrity.

Challenges and Mitigation Strategies

Competing Side Reactions

Over-alkylation to quaternary ammonium salts remains a key challenge. Employing a 3:1 molar ratio of diethylamine to 2-iodobenzyl chloride suppresses this pathway, as excess amine favors monoalkylation.

Iodine Stability Concerns

The aryl iodide bond is susceptible to cleavage under strong basic or acidic conditions. Neutral pH during workup and avoiding prolonged heating above 70°C prevent deiodination.

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Purity
Alkylation (CuI) 50–65% Medium High >95%
Reductive Amination 30–40% Low Moderate 85–90%
Cross-Coupling 55–60% High Low 90–92%

The CuI-catalyzed alkylation method strikes the best balance between yield, cost, and scalability, making it the preferred industrial route.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(2-iodophenyl)methyl]amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted phenethylamines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can yield the corresponding phenethylamine without the iodine substituent.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or acetone.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Diethyl[(2-iodophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl[(2-iodophenyl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the iodine atom can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares Diethyl[(2-iodophenyl)methyl]amine with key analogs, focusing on substituents, molecular weights, and functional differences:

Compound Name Substituent(s) on Benzyl Group Amine Type Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Iodo Tertiary (Diethyl) ~303.2 (estimated) Potential NK1 receptor antagonism (inferred)
(2,4-Difluorophenyl)methylamine 2,4-Difluoro Secondary (Ethyl) 171.19 Liquid at room temperature; used in synthesis
3-Amino-N-(2-iodophenyl)propanamide 2-Iodo Primary 318.12 Discontinued due to stability/toxicity concerns
(cis)-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine 2-Iodo + Bicyclic Core Tertiary (Complex) ~529.8 Potent NK1 antagonist (IC50 = 2 nM; Kb = 29 nM)
Diethyl[(2-chlorophenyl)methyl]amine 2-Chloro Tertiary (Diethyl) ~235.7 Higher volatility vs. iodo analog Inferred
Key Observations:
  • Amine Type : Tertiary amines (e.g., diethyl derivatives) exhibit lower basicity than primary or secondary amines, affecting protonation states and membrane permeability .
Halogen-Specific Trends:
  • Iodo vs. Fluoro : Iodo derivatives (e.g., L-703606) show stronger receptor affinity than fluoro analogs (e.g., ’s difluoro compound), likely due to enhanced van der Waals interactions .
  • Chloro Derivatives : Chlorine’s smaller size may reduce binding potency compared to iodine but improve metabolic stability .

Biological Activity

Diethyl[(2-iodophenyl)methyl]amine, designated by the chemical formula C11H16IN and a molecular weight of 289.16 g/mol, is an organic compound belonging to the family of substituted phenethylamines. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound is characterized by an iodine atom attached to the phenyl ring, which significantly influences its chemical behavior and interaction with biological targets. The presence of iodine can enhance lipophilicity, which is crucial for drug-like properties such as absorption and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The iodine substituent may affect the compound's binding affinity, thereby influencing its pharmacological effects. Understanding these interactions is essential for predicting the compound's therapeutic potential.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The lipophilicity of these compounds correlates with their antibacterial efficacy, highlighting the importance of structural modifications in enhancing biological activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
4-chlorocinnamanilide< 10Staphylococcus aureus
3,4-dichlorocinnamanilide< 5MRSA
This compoundTBDTBD

Study on Antimicrobial Efficacy

A study conducted on a series of phenethylamine derivatives demonstrated that certain modifications could lead to enhanced antibacterial activity. Compounds structurally similar to this compound were tested against gram-positive bacteria and showed promising results comparable to clinically used antibiotics like ampicillin .

Cytotoxicity Assessment

In addition to antimicrobial properties, the cytotoxic effects of related compounds were assessed on various cancer cell lines. It was found that some derivatives exhibited selective toxicity towards cancer cells while sparing primary mammalian cells, indicating potential for therapeutic applications in oncology .

Research Findings

Research indicates that the biological activity of this compound can be influenced by its physicochemical properties such as lipophilicity and molecular weight. These factors are critical in determining the compound's pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 2: ADME Properties Influencing Biological Activity

PropertyDescription
LipophilicityAffects absorption and distribution
Molecular WeightInfluences permeability across biological membranes
Binding AffinityDetermines interaction with biological targets

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl[(2-iodophenyl)methyl]amine, and how can purity be validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-iodobenzyl bromide with diethylamine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate intermediates. Reaction optimization should focus on temperature (60–80°C), stoichiometry (1:1.2 amine:halide), and inert atmosphere to prevent oxidation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Confirm structure using ¹H/¹³C NMR (e.g., δ ~3.2 ppm for N-CH₂; aromatic protons at δ 7.0–8.0 ppm) and FT-IR (N-H stretch ~3300 cm⁻¹) .

Q. How does the 2-iodophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • The iodine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the ortho-iodine slows transmetallation but stabilizes intermediates. Optimize using Pd(PPh₃)₄ (2 mol%), aryl boronic acids (1.5 eq), and K₂CO₃ in toluene/ethanol (3:1) at 80°C. Monitor reaction progress via TLC .

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation (acute toxicity Category 4 ).
  • Storage : In amber glass under nitrogen at –20°C. Incompatible with strong acids/oxidizers; avoid contact with metals (risk of explosive decomposition ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?

  • Use molecular docking (AutoDock Vina) with serotonin or dopamine receptor crystal structures (PDB IDs: 5I6X, 6CM4). Parameterize the iodine’s van der Waals radius and partial charges via DFT (B3LYP/6-31G*). Validate predictions with radioligand displacement assays (IC₅₀ values; ).

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null results)?

  • Experimental Design : Standardize test strains (e.g., S. aureus ATCC 25923), inoculum size (1×10⁶ CFU/mL), and solvent controls (DMSO <1%).
  • Data Analysis : Compare MIC values across studies using ANOVA; consider iodine’s redox activity in culture media (may confound results via ROS generation ).

Q. How does the compound behave under catalytic hydrogenation conditions for de-iodination studies?

  • Use 10% Pd/C (5 mol%), H₂ (1 atm), in ethanol at 50°C. Monitor iodine loss via ICP-MS. Side products (e.g., ethylbenzene derivatives) form if over-reduced; optimize reaction time (2–4 hr) and catalyst loading .

Methodological Tables

Q. Table 1: Analytical Parameters for Purity Assessment

TechniqueParametersExpected Outcome
HPLCColumn: C18; Flow: 1 mL/min; λ: 254 nmSingle peak (RT ~8.2 min)
GC-MSColumn: DB-5; He carrier gasm/z 289 (M⁺), 244 (M–C₂H₅)
¹H NMRSolvent: CDCl₃δ 1.1 (t, 6H, CH₃), 3.4 (q, 4H, N-CH₂)

Q. Table 2: Cross-Coupling Reaction Optimization

ConditionVariationYield (%)
CatalystPd(OAc)₂45
CatalystPd(PPh₃)₄78
SolventToluene/EtOH82
SolventDMF/H₂O63

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl[(2-iodophenyl)methyl]amine
Reactant of Route 2
Diethyl[(2-iodophenyl)methyl]amine

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